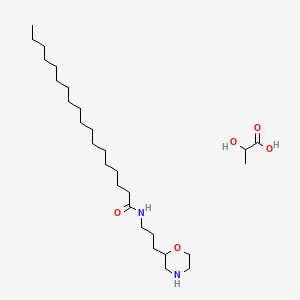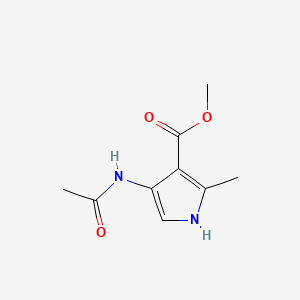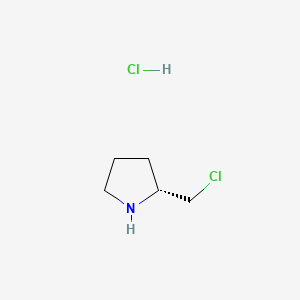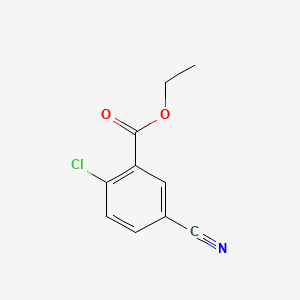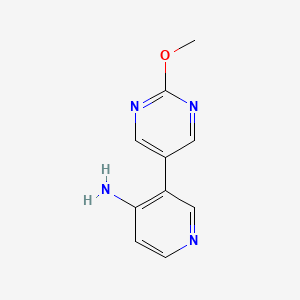![molecular formula C15H14O4 B594588 3',5'-Dimethoxy-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1215205-86-9](/img/structure/B594588.png)
3',5'-Dimethoxy-[1,1'-biphenyl]-3-carboxylic acid
Overview
Description
3’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of two methoxy groups at the 3’ and 5’ positions and a carboxylic acid group at the 3 position on the biphenyl structure
Mechanism of Action
Target of Action
Similar compounds such as acetosyringone (3,5-dimethoxy-4-hydroxyacetophenone, as) have been shown to inhibit the growth of pseudomonas bacteria .
Mode of Action
This effect is related to depolarization rather than to permeabilization of the bacterial cell membrane .
Biochemical Pathways
These OH-PCBs can be further oxidized to dihydroxylated metabolites or converted into glucuronidated or sulfated metabolites .
Pharmacokinetics
The compound’s molecular weight (2142598 g/mol) and its solubility (3144 mg/L at 25 ºC) suggest that it may have reasonable bioavailability .
Result of Action
Similar compounds such as acetosyringone have been shown to inhibit bacterial metabolism and proliferation .
Action Environment
It’s worth noting that environmental persistence and human exposure are significant concerns for structurally similar compounds like polychlorinated biphenyls (pcbs) .
Biochemical Analysis
Biochemical Properties
It is known that biphenyl derivatives can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific functional groups present on the biphenyl molecule .
Cellular Effects
Other biphenyl derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Biphenyl derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently unavailable .
Dosage Effects in Animal Models
There is currently no available data on how the effects of 3’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid vary with different dosages in animal models .
Metabolic Pathways
Other biphenyl derivatives have been shown to interact with various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.
Introduction of Methoxy Groups: The methoxy groups can be introduced via methylation reactions using methanol and a suitable methylating agent such as dimethyl sulfate or methyl iodide.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of 3’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form an alcohol or an aldehyde.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are typically employed.
Major Products
Oxidation: Formation of 3’,5’-dimethoxy-[1,1’-biphenyl]-3-carboxaldehyde or 3’,5’-dimethoxy-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: Formation of 3’,5’-dimethoxy-[1,1’-biphenyl]-3-methanol or 3’,5’-dimethoxy-[1,1’-biphenyl]-3-aldehyde.
Substitution: Formation of various substituted biphenyl derivatives depending on the substituent introduced.
Scientific Research Applications
3’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-Dimethoxy-[1,1’-biphenyl]-4,4’-dicarboxylic acid
- 3,3’-Dimethoxy-[1,1’-biphenyl]-2,2’-dicarboxylic acid
- 3,3’-Dimethoxy-[1,1’-biphenyl]-5,5’-dicarboxylic acid
Uniqueness
3’,5’-Dimethoxy-[1,1’-biphenyl]-3-carboxylic acid is unique due to the specific positioning of the methoxy groups and the carboxylic acid group on the biphenyl structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(3,5-dimethoxyphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-13-7-12(8-14(9-13)19-2)10-4-3-5-11(6-10)15(16)17/h3-9H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENATDFNKYVSGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC(=CC=C2)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681805 | |
| Record name | 3',5'-Dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215205-86-9 | |
| Record name | 3′,5′-Dimethoxy[1,1′-biphenyl]-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',5'-Dimethoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


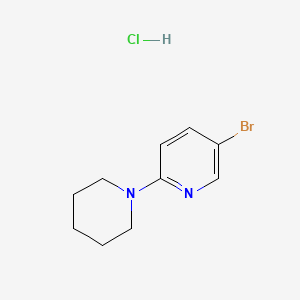
![5-methoxy-12,14-dimethyl-16-sulfanylidene-1,8,10-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-2(7),3,5,8,11,14-hexaen-13-one](/img/structure/B594507.png)


![Ethanone, 1-[3-(1-methylethenyl)oxiranyl]-, cis- (9CI)](/img/new.no-structure.jpg)
![4'-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B594512.png)
